[2-(1-Methyl-1H-imidazol-2-YL)ethyl]amine dihydrochloride
Overview
Description
[2-(1-Methyl-1H-imidazol-2-YL)ethyl]amine dihydrochloride: is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, is used in research and development due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as cysteamine , have been found to interact with cystine transporters in the cell, helping to reduce the accumulation of cystine in certain diseases .
Biochemical Pathways
Related compounds like cysteamine are known to be involved in the degradation of coenzyme a, leading to the production of the neurotransmitter hypotaurine .
Result of Action
Related compounds like cysteamine have been shown to reduce the accumulation of cystine in cells, which can have therapeutic effects in diseases characterized by cystine buildup .
Biochemical Analysis
Biochemical Properties
2-(2-Aminoethyl)-1-methyl-1H-imidazole dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis and degradation of neurotransmitters, such as monoamine oxidase . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing its activity.
Cellular Effects
The effects of 2-(2-Aminoethyl)-1-methyl-1H-imidazole dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are crucial for cellular functions.
Molecular Mechanism
At the molecular level, 2-(2-Aminoethyl)-1-methyl-1H-imidazole dihydrochloride exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the enzyme’s activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Aminoethyl)-1-methyl-1H-imidazole dihydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(2-Aminoethyl)-1-methyl-1H-imidazole dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter synthesis and improved cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
2-(2-Aminoethyl)-1-methyl-1H-imidazole dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For instance, the compound can be metabolized by monoamine oxidase, leading to the production of metabolites that may have distinct biological activities . Additionally, it can influence metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-(2-Aminoethyl)-1-methyl-1H-imidazole dihydrochloride within cells and tissues are mediated by various transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution can significantly impact its biological activity and efficacy in different tissues.
Subcellular Localization
The subcellular localization of 2-(2-Aminoethyl)-1-methyl-1H-imidazole dihydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Methyl-1H-imidazol-2-YL)ethyl]amine dihydrochloride typically involves the cyclization of amido-nitriles in the presence of catalysts such as nickel. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient catalytic processes is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(1-Methyl-1H-imidazol-2-YL)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its imidazole ring is known to interact with various biological targets, making it useful in drug discovery and development .
Medicine: Its ability to interact with biological targets makes it a candidate for the development of drugs with specific therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- (1-Propyl-1H-imidazol-2-yl)methylamine dihydrochloride
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
- [1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride hydrate
- [2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride
Uniqueness: What sets [2-(1-Methyl-1H-imidazol-2-YL)ethyl]amine dihydrochloride apart from similar compounds is its specific substitution pattern on the imidazole ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different biological activities and applications compared to other imidazole derivatives .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9-5-4-8-6(9)2-3-7;;/h4-5H,2-3,7H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORWLCSFCSKSKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87786-05-8 | |
Record name | 2-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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